molecular formula C9H15NO B2843868 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one CAS No. 140241-84-5

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one

Cat. No.: B2843868
CAS No.: 140241-84-5
M. Wt: 153.225
InChI Key: IBOXGLLKSPCYLZ-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a complex organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol

Mechanism of Action

Target of Action

The 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is a key structural component of several important natural and synthetic alkaloids . It is known to possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The exact mode of action of 9-Methyl-9-azabicyclo[42As an agonist of the nicotinic acetylcholine receptors, it likely interacts with these receptors, triggering a response and leading to various downstream effects .

Biochemical Pathways

The compound’s interaction with nicotinic acetylcholine receptors can affect various biochemical pathways. These receptors are involved in numerous neurological processes, and their activation can lead to changes in neuronal signaling The exact pathways affected by 9-Methyl-9-azabicyclo[42

Result of Action

The activation of nicotinic acetylcholine receptors by this compound can have various molecular and cellular effects. Given the role of these receptors in the nervous system, the compound’s action could potentially influence neurological functions . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature can affect the compound’s stability and its interactions with its target receptors . Additionally, the cellular environment can also influence the compound’s action, as the presence of other molecules can affect its ability to interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one typically involves multiple steps, starting with the formation of a suitable precursor. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of bicyclic amines with biological targets. It can serve as a probe to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: Potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its structural similarity to certain bioactive compounds makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • 9-Azabicyclo[3.2.1]octan-3-one

  • 9-Methyl-9-azabicyclo[3.2.1]octan-3-one

  • 9-Azabicyclo[4.3.1]nonan-3-one

Uniqueness: 9-Methyl-9-azabicyclo[421]nonan-3-one is unique due to its specific structural features, such as the presence of a methyl group at the 9-position and the bicyclic framework

Properties

IUPAC Name

9-methyl-9-azabicyclo[4.2.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-7-2-3-8(10)6-9(11)5-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXGLLKSPCYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140241-84-5
Record name 9-methyl-9-azabicyclo[4.2.1]nonan-3-one
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